Z-Val-OMe

Description

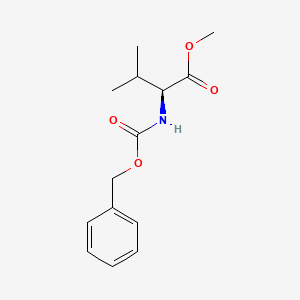

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTVCURTNIUHBH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450180 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24210-19-3 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzyloxycarbonyl-L-valine methyl ester CAS 24210-19-3 properties

Strategic Utilization in Peptide Chemistry and Prodrug Synthesis

Executive Summary

N-Benzyloxycarbonyl-L-valine methyl ester (Z-L-Val-OMe) serves as a critical chiral building block in the synthesis of peptide therapeutics and antiviral prodrugs. Distinguished by its orthogonal protection scheme, the compound features a carbobenzyloxy (Cbz or Z) group protecting the amine and a methyl ester protecting the carboxyl terminus. This dual-protection strategy offers unique stability profiles—acid stability for the Z-group and base lability for the methyl ester—making it indispensable for complex multi-step synthesis where selective deprotection is required. This guide details the physicochemical properties, validated synthesis protocols, and application workflows for Z-L-Val-OMe in drug development, specifically highlighting its role in the synthesis of Valganciclovir and Lobucavir.

Chemical Identity & Physicochemical Properties[1][2][3]

The following data aggregates experimentally verified properties essential for identification and quality control.

| Property | Specification | Notes |

| IUPAC Name | Methyl (2S)-3-methyl-2-{[(phenylmethoxy)carbonyl]amino}butanoate | |

| Common Name | Z-L-Val-OMe; N-Cbz-L-valine methyl ester | |

| CAS Number | 24210-19-3 | Specific to the L-isomer methyl ester |

| Appearance | White crystalline solid | |

| Melting Point | 54 – 56 °C | Low melting point typical of protected non-polar amino acids |

| Optical Rotation | ||

| Solubility | Soluble in DCM, EtOAc, CHCl₃, MeOH | Limited solubility in water |

| Flash Point | > 110 °C | Estimated based on structural analogues |

| Purity Standard | Enantiomeric excess (ee) should be >99% |

Synthetic Routes & Methodology

Two primary pathways exist for the synthesis of Z-L-Val-OMe. The choice of pathway depends on the starting material availability (L-Valine vs. L-Valine methyl ester HCl) and cost considerations.

Method A: Carbamate Protection of L-Valine Methyl Ester (Recommended)

This method minimizes racemization risk by starting with the pre-formed ester.

Reagents: L-Valine methyl ester hydrochloride, Benzyl chloroformate (Z-Cl), Diisopropylethylamine (DIEA) or Triethylamine (TEA), Dichloromethane (DCM).

Protocol:

-

Dissolution: Suspend L-Valine methyl ester HCl (1.0 eq) in dry DCM (0.2 M concentration) at 0 °C under nitrogen.

-

Neutralization: Add DIEA (2.2 eq) dropwise to neutralize the HCl salt and scavenge the HCl generated during protection.

-

Acylation: Add Benzyl chloroformate (1.05 eq) dropwise over 30 minutes, maintaining temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash organic layer with 1M HCl (remove unreacted amine), saturated NaHCO₃ (remove Z-Cl byproducts), and brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.

Method B: Esterification of N-Z-L-Valine

Used when Z-Val-OH is the feedstock. Requires careful control to prevent racemization via oxazolone formation.

Reagents: N-Z-L-Valine, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.

Protocol:

-

Solvation: Dissolve N-Z-L-Valine (1.0 eq) in anhydrous DMF.

-

Base Addition: Add finely ground K₂CO₃ (1.5 eq) and stir for 15 minutes.

-

Alkylation: Add Methyl Iodide (1.2 eq) dropwise. Caution: MeI is a carcinogen.

-

Reaction: Stir at room temperature for 12 hours.

-

Quench: Pour into ice water and extract with EtOAc.

Mechanistic Insight: Orthogonal Protection Strategy

The utility of Z-L-Val-OMe lies in the orthogonality of its protecting groups. This allows for selective manipulation of either the N-terminus or C-terminus without affecting the other.

-

N-Terminal (Z-Group): Stable to acidic conditions (TFA, HCl) and mild basic conditions. Cleaved by catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH). This is crucial when retaining acid-labile side chain protection (e.g., t-Butyl esters) on other residues.

-

C-Terminal (Methyl Ester): Stable to acid and hydrogenolysis. Cleaved by saponification (LiOH/THF/H₂O) to yield the free acid for subsequent coupling.

This orthogonality is visualized below in the context of peptide chain elongation:

Applications in Drug Development

Z-L-Val-OMe is a precursor to Valganciclovir (Valcyte) and Lobucavir , where the L-valine moiety acts as a prodrug promoiety to enhance oral bioavailability via the PEPT1 transporter.

Case Study: Synthesis of Valganciclovir Precursor

In the industrial synthesis of Valganciclovir, Z-L-Valine is often coupled to Ganciclovir.[1][2] However, Z-L-Val-OMe is used to generate high-purity Z-L-Valine via controlled hydrolysis, ensuring no D-isomer contamination before the critical coupling step.

Workflow:

-

Hydrolysis: Z-L-Val-OMe is saponified to Z-L-Val-OH.

-

Activation: Z-L-Val-OH is activated (e.g., as an anhydride or NHS ester).

-

Coupling: Reacted with Ganciclovir (mono-protected or unprotected).[1]

-

Deprotection: Hydrogenolysis removes the Z-group to yield Valganciclovir.

[7]

Quality Control & Analytics

To ensure suitability for pharmaceutical use, the following analytical parameters must be met:

-

¹H-NMR (CDCl₃, 400 MHz):

- 7.35 (m, 5H, Ar-H ) – Confirms Z-group.

- 5.10 (s, 2H, Ar-CH₂ -O) – Benzylic protons.

-

4.30 (dd, 1H,

- 3.73 (s, 3H, O-CH₃ ) – Methyl ester singlet.

-

2.15 (m, 1H,

- 0.95 (d, 6H, Val-CH₃ ).

-

HPLC:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).

-

Detection: UV at 254 nm (aromatic absorption).

-

-

Chiral HPLC: Required to confirm L-isomer purity (>99.5% ee).

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (H335 - Respiratory Irritation)

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle in a fume hood to avoid dust inhalation.

-

Storage: Store at 2–8 °C in a tightly sealed container. Moisture sensitive (ester hydrolysis risk over long term).

References

-

Benchchem. (n.d.). N-Cbz-L-valine methyl ester Properties and Specifications. Retrieved from Benchchem Database. Link

-

Wu, Z., et al. (2009).[3] "L-valine ester of cyclopropavir: a new antiviral prodrug."[3] Antiviral Chemistry & Chemotherapy, 20(1), 37-46.[3] Link

-

Beutner, et al. (2024).[4] "In Silico Exploration of L-Valine Ester Prodrug Designs." Morganton Scientific, 2,[4] 68. Link

-

Pharmaffiliates. (n.d.). Methyl N-[(benzyloxy)carbonyl]-L-valinate COA. Retrieved from Pharmaffiliates. Link

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (Standard reference for Z-group stability).

Sources

Z-Val-OMe: Chemical Structure, Properties, and Synthesis Guide

This technical guide details the chemical structure, physicochemical properties, and synthetic methodology for Z-Val-OMe (N-Benzyloxycarbonyl-L-valine methyl ester), a critical intermediate in peptide chemistry and drug development.

Executive Summary

This compound (N-Benzyloxycarbonyl-L-valine methyl ester) is a protected amino acid derivative widely utilized in organic synthesis and drug discovery. It features L-valine protected at the N-terminus with a benzyloxycarbonyl (Cbz or Z) group and at the C-terminus with a methyl ester.[1] This orthogonal protection strategy renders the molecule unreactive to self-coupling, making it an ideal building block for controlled peptide chain elongation and the synthesis of peptidomimetic drugs.

Chemical Constitution & Structural Analysis

The molecule consists of three distinct functional domains: the lipophilic benzyloxycarbonyl (Z) protecting group, the central L-valine amino acid core, and the methyl ester moiety.

Core Chemical Data

| Parameter | Data |

| Chemical Name | N-Benzyloxycarbonyl-L-valine methyl ester |

| Common Synonyms | This compound; Cbz-L-Valine methyl ester |

| CAS Number | 24210-19-3 |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight (Average) | 265.31 g/mol |

| Monoisotopic Mass | 265.1314 Da |

| SMILES | COC(=O)NC(=O)OCc1ccccc1 |

| InChI Key | LKTVCURTNIUHBH-LBPRGKRZSA-N |

Structural Decomposition

The following diagram illustrates the connectivity of the Z-group, Valine core, and Methyl ester.

Physicochemical Profile

This compound typically exists as a low-melting solid. Its solubility profile is governed by the lipophilic Z-group, making it soluble in most organic solvents but insoluble in water.

| Property | Value / Description |

| Physical State | White crystalline solid or powder |

| Melting Point | 54 – 58 °C [1][2] |

| Solubility | Soluble in CHCl₃, DCM, Ethyl Acetate, Methanol; Insoluble in Water |

| Stereochemistry | L-isomer (S-configuration at alpha-carbon) |

| Storage Conditions | 2–8 °C (Refrigerated), desiccated |

Synthetic Methodology

Two primary routes exist for synthesizing this compound: (A) Esterification of Z-Val-OH, or (B) Z-protection of H-Val-OMe. The protocol below details Route B , which is often preferred for its high yield and operational simplicity using the Schotten-Baumann condition.

Protocol: Z-Protection of L-Valine Methyl Ester

Objective: Synthesize this compound from L-Valine methyl ester hydrochloride.

Reagents:

-

Benzyl chloroformate (Z-Cl) (Reagent)

-

Sodium Bicarbonate (NaHCO₃) (Base)

-

Dichloromethane (DCM) / Water (Solvent System)

Step-by-Step Procedure:

-

Preparation: Dissolve H-Val-OMe·HCl (10 mmol) in a biphasic mixture of DCM (50 mL) and saturated aqueous NaHCO₃ (50 mL).

-

Addition: Cool the mixture to 0°C in an ice bath. Add Benzyl chloroformate (Z-Cl, 11 mmol) dropwise over 15 minutes with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

-

Work-up: Separate the organic (DCM) layer. Extract the aqueous layer once with fresh DCM.

-

Washing: Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Recrystallize from EtOAc/Hexane if necessary to obtain white crystals.

Synthesis Workflow Diagram

[6][7]

Analytical Characterization

To validate the identity of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

-

Aromatic Z-Group: δ 7.30–7.40 (m, 5H, Ph-H).

-

Benzylic Protons: δ 5.10 (s, 2H, Ph-CH ₂-O).

-

Amide Proton: δ 5.30 (br d, 1H, NH ).

-

Alpha Proton: δ 4.30 (dd, 1H, α-CH ).

-

Methyl Ester: δ 3.73 (s, 3H, O-CH ₃).

-

Beta Proton: δ 2.15 (m, 1H, β-CH ).

-

Gamma Protons: δ 0.90–0.96 (dd, 6H, Val-CH ₃).

Note: Chemical shifts (δ) are approximate and may vary slightly based on concentration and temperature.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of bioactive peptides and peptidomimetics.[4]

-

Peptide Synthesis: It acts as an N-protected, C-protected "capped" unit. The methyl ester can be selectively hydrolyzed (using LiOH) to yield Z-Val-OH , which is then ready for coupling to the next amino acid.

-

Enzyme Inhibitors: Valine derivatives are common scaffolds for protease inhibitors (e.g., HIV protease, HCV NS3 protease). The Z-group mimics the phenylalanine side chain in certain binding pockets, enhancing affinity.

-

Prodrug Synthesis: The structure is homologous to the valine moiety found in Valacyclovir (Valtrex). While Valacyclovir is the valine ester of acyclovir, this compound represents the protected synthon used to introduce the valine residue during the manufacturing process [3].

References

-

Biomall. (n.d.). N-Cbz-L-valine methyl ester, 95%, 5gm. Retrieved from

-

ChemicalBook. (2024). N-Carbobenzyloxy-L-valine methyl ester Properties. Retrieved from

-

PubChem.[5][2] (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from

Sources

Strategic Selection of N-Protected Valine Derivatives: A Technical Comparative of Z-Val-OH and Z-Val-OMe

Executive Summary: The Carboxyl vs. Ester Divergence

In the architecture of peptide synthesis and medicinal chemistry, Z-Val-OH (N-Benzyloxycarbonyl-L-valine) and Z-Val-OMe (N-Benzyloxycarbonyl-L-valine methyl ester) represent two distinct functional states of the same chiral scaffold. While they share the N-terminal benzyloxycarbonyl (Cbz or Z) protecting group—crucial for suppressing racemization and ensuring orthogonality to acid-labile groups like Boc—their C-terminal functionality dictates their divergent roles.

-

Z-Val-OH is the active building block . It possesses a free carboxylic acid, ready for activation and coupling to amines to form peptide bonds.

-

This compound is the stable intermediate . It masks the C-terminus, preventing unwanted side reactions during N-terminal manipulations, or serving as a specific substrate for enzymatic kinetic resolution assays.

This guide dissects the physicochemical differences, reactivity profiles, and experimental protocols for these two critical derivatives.

Molecular Architecture & Physicochemical Distinction

The fundamental difference lies in the C-terminus: the free acid (-COOH) versus the methyl ester (-COOCH₃). This modification drastically alters solubility, melting point, and reactivity.

Comparative Data Table

| Feature | Z-Val-OH | This compound |

| Chemical Name | N-Benzyloxycarbonyl-L-valine | N-Benzyloxycarbonyl-L-valine methyl ester |

| CAS Number | 1149-26-4 | 24210-19-3 |

| Molecular Weight | 251.28 g/mol | 265.31 g/mol |

| Physical State | White crystalline powder | White crystalline solid (low melting) |

| Melting Point | 58–64 °C | 54–56 °C |

| Solubility (Organic) | Soluble in alcohols, EtOAc, DCM, DMSO | Soluble in alcohols, EtOAc, DCM, CHCl₃ |

| Solubility (Aqueous) | Soluble in alkaline water (as carboxylate) | Insoluble in water |

| Primary Function | Acyl donor (Peptide Coupling) | Protected intermediate / Enzymatic substrate |

Synthetic Utility & Reactivity Landscapes

Z-Val-OH: The Acyl Donor

Z-Val-OH is primarily designed for chain elongation . The free carboxylic acid is chemically inert until "activated" by coupling reagents (e.g., DCC, EDC, HATU).

-

Mechanism: The carboxylic acid reacts with a carbodiimide to form an O-acylisourea, a potent electrophile.

-

Racemization Control: The urethane nature of the Z-group (carbamate) strongly suppresses oxazolone formation, a primary pathway for racemization during activation. This makes Z-Val-OH superior to N-acyl derivatives (like Acetyl-Val) for preserving chirality.

This compound: The Strategic Mask

This compound serves two high-value purposes:

-

C-Terminal Protection: In convergent peptide synthesis, if the valine residue is at the C-terminus of a fragment, it must be esterified to prevent self-coupling or polymerization.

-

Enzymatic Substrate: this compound is a classic substrate for serine proteases (e.g., Chymotrypsin, Subtilisin). The hydrophobic valine side chain fits into the enzyme's specificity pocket, and the methyl ester provides a leaving group for hydrolysis studies or kinetic resolutions.

Visualization of Reactivity Pathways

Figure 1: Reactivity map showing the interconversion and distinct synthetic fates of Z-Val-OH and this compound.

Experimental Workflows

The following protocols describe the synthesis of this compound from Valine and its subsequent conversion to Z-Val-OH. These methods ensure high optical purity.

Protocol A: Synthesis of this compound from L-Valine

This is a two-step sequence: esterification followed by N-protection.

Step 1: Esterification (Formation of H-Val-OMe·HCl)

-

Reagents: L-Valine (10 g, 85 mmol), Methanol (100 mL), Thionyl Chloride (SOCl₂, 1.2 eq).

-

Procedure: Suspend L-Valine in dry methanol at 0°C. Dropwise add thionyl chloride (exothermic!).

-

Reflux: Heat to reflux for 4–6 hours. The solution will become clear.

-

Isolation: Evaporate solvent in vacuo. The residue is H-Val-OMe·HCl (white solid).

Step 2: N-Protection (Introduction of Z-group)

-

Reagents: H-Val-OMe·HCl (from Step 1), Benzyl chloroformate (Z-Cl, 1.1 eq), Sodium Bicarbonate (NaHCO₃, 2.5 eq), Water/Dioxane (1:1).

-

Procedure: Dissolve the ester salt in water/dioxane. Add NaHCO₃ to neutralize and buffer (pH ~8).

-

Addition: Cool to 0°C. Add Z-Cl dropwise over 30 mins.

-

Reaction: Stir at 0°C for 1 hour, then room temperature for 3 hours.

-

Workup: Evaporate dioxane. Extract aqueous layer with Ethyl Acetate (3x).[1] Wash organics with 1N HCl, 5% NaHCO₃, and Brine. Dry over Na₂SO₄.[2]

-

Yield: Evaporation yields This compound as a white solid (MP 54–56°C).

Protocol B: Saponification (this compound to Z-Val-OH)

Used when you have the ester but need the free acid for coupling.

-

Dissolution: Dissolve this compound (10 mmol) in Methanol (30 mL).

-

Hydrolysis: Add 1N Lithium Hydroxide (LiOH, 20 mL, 2 eq) at 0°C.

-

Monitoring: Stir at RT. Monitor by TLC (approx 1–2 hours). Ester spot should disappear.

-

Workup (Critical for Purity):

-

Evaporate Methanol (do not heat >40°C).

-

Dilute residue with water.

-

Wash: Extract with Ether (removes unreacted ester). Discard organic layer.

-

Acidify: Acidify aqueous layer to pH 2 with 1N HCl. The product will precipitate or oil out.

-

Extract: Extract the acidic aqueous layer with Ethyl Acetate.[1][2]

-

-

Isolation: Dry (Na₂SO₄) and evaporate to obtain Z-Val-OH .

Enzymatic Resolution: A Specific Application

This compound is widely used to assay protease activity or to resolve racemic mixtures. The Z-group mimics the P2 residue of a peptide substrate, while the Valine side chain occupies the P1 specificity pocket.

Mechanism of Action

Serine proteases (e.g., Subtilisin Carlsberg) attack the ester carbonyl of this compound.

-

Acylation: The enzyme's active site serine attacks the ester, releasing methanol and forming an acyl-enzyme intermediate.

-

Deacylation: Water attacks the acyl-enzyme, releasing Z-Val-OH and regenerating the enzyme.

This reaction is often stereoselective; enzymes will rapidly hydrolyze the L-isomer (Z-L-Val-OMe) while leaving the D-isomer intact, allowing for the purification of D-amino acids from racemic pools.

Figure 2: Kinetic pathway of this compound hydrolysis by serine proteases.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10967417, this compound. Retrieved from [Link]

-

Organic Syntheses. General procedures for Z-protection and esterification of amino acids. Coll. Vol. 5, p.973 (1973). Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Profiling of Z-L-Valine Methyl Ester

[1]

Executive Summary

Z-L-Valine methyl ester (N-Benzyloxycarbonyl-L-valine methyl ester) is a protected amino acid derivative widely utilized in solution-phase peptide synthesis and medicinal chemistry.[1][2] By masking the

Chemical Identity & Structural Specifications[1][2][3][4][5]

Physical Properties Matrix

The physical state of Z-L-Valine methyl ester is purity-dependent.[1] While high-purity samples can crystallize, it is frequently isolated as a viscous, colorless to pale yellow oil due to the flexibility of the alkyl side chain and the ester group preventing efficient lattice packing.

| Property | Value / Description | Technical Context |

| Physical State | Viscous Oil or Low-Melting Solid | Often persists as an oil; crystallization may require seeding or high purity (>98%).[1] |

| Melting Point | 55 – 57 °C (if crystalline) | Low melting point necessitates cold storage to prevent phase changes or hydrolysis. |

| Solubility | Lipophilic | Soluble in DCM, EtOAc, MeOH, DMSO.[1] Insoluble in water.[1] |

| Density | ~1.1 g/cm³ (Predicted) | Denser than water; facilitates separation in aqueous workups.[1] |

| Optical Rotation | Specific rotation is solvent-dependent (typically measured in MeOH or CHCl |

Synthesis & Reaction Logic

The synthesis of Z-L-Valine methyl ester typically follows one of two primary pathways: Protection of Val-OMe or Esterification of Z-Val-OH .[1] The choice depends on the availability of starting materials and the desired impurity profile.

Pathway Analysis[1]

-

Route A (Acylation): Reaction of L-Valine methyl ester (HCl salt) with Benzyl chloroformate (Z-Cl) under basic conditions.[1]

-

Route B (Esterification): Reaction of Z-L-Valine with Methanol using a coupling agent (EDC/DMAP) or acid catalysis.[1]

Synthesis Workflow Diagram

Figure 1: Synthetic pathway via acylation of L-Valine methyl ester.[1][3] The base neutralizes the HCl released during the formation of the carbamate linkage.

Characterization Protocols (Expertise & Integrity)

To ensure scientific integrity, the identity and purity of Z-L-Valine methyl ester must be validated using orthogonal analytical methods.[1]

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural verification.[1] The Z-group and Valine side chain provide distinct diagnostic signals.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| 7.30 – 7.35 | Multiplet (5H) | Aromatic (Z-group) | Confirms presence of benzyl protection.[1] | |

| 5.10 | Singlet (2H) | Benzylic CH | Diagnostic peak for Z-group; splitting suggests chirality influence.[1] | |

| 4.25 – 4.35 | Multiplet (1H) | Shifted downfield due to urethane and ester electron withdrawal.[1] | ||

| 3.72 | Singlet (3H) | O-Methyl (OCH | Confirms methyl ester formation.[1] | |

| 2.10 – 2.20 | Multiplet (1H) | Characteristic of Valine side chain sterics. | ||

| 0.90 – 0.95 | Doublet (6H) | Diastereotopic methyls confirm L-Valine integrity.[1] |

B. Chromatographic Purity (HPLC)[1]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5

m).[1] -

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[1]

-

Detection: UV at 210 nm (peptide bond) and 254 nm (aromatic Z-group).[1]

-

Success Criterion: Single peak >98% area integration. The Z-group imparts significant hydrophobicity, increasing retention time relative to free Val-OMe.

C. Optical Rotation (Chiral Purity)

Since the synthesis starts from a chiral pool (L-Valine), verifying enantiomeric excess is crucial.[1]

-

Protocol: Dissolve 100 mg of sample in 10 mL of Methanol (

). Measure at 20°C using the Sodium D-line (589 nm). -

Validation: Compare against literature values for Z-L-Val-OH analogs if specific this compound data is unavailable, or use Chiral HPLC for precise enantiomeric excess (%ee) determination.

Handling & Stability

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Methyl esters are susceptible to hydrolysis under humid conditions.

-

Stability: Stable for >2 years if kept dry.[1] The Z-group is stable to mild acid and base but is cleaved by catalytic hydrogenation (

) or strong acids (HBr/AcOH).

References

-

PubChem Compound Summary. (2025). Z-L-Valine methyl ester (CAS 24210-19-3).[1][3][4][6] National Center for Biotechnology Information. Link[1]

-

ChemicalBook. (2025).[1] CBZ-L-VALINE METHYL ESTER Properties and Suppliers. Link

-

BenchChem. (2025).[1][2] this compound Product Specifications and Applications. Link

-

Sigma-Aldrich. (2025).[1] L-Valine Methyl Ester Hydrochloride (Precursor Data). Link

Sources

- 1. L-VALINE METHYL ESTER | CAS#:4070-48-8 | Chemsrc [chemsrc.com]

- 2. This compound|CAS 24210-19-3|Peptide Synthesis Building Block [benchchem.com]

- 3. This compound | C14H19NO4 | CID 10967417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CBZ-L-VALINE METHYL ESTER | 24210-19-3 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CBZ-L-VALINE METHYL ESTER | 24210-19-3 [chemicalbook.com]

- 7. L-缬氨酸甲酯 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

Technical Whitepaper: Physicochemical Characterization and Application of Z-Val-OMe

Executive Summary

This technical guide provides a rigorous characterization of N-Benzyloxycarbonyl-L-valine methyl ester (Z-Val-OMe) , a critical intermediate in peptide synthesis. While often treated as a transient intermediate, the physicochemical integrity of this compound is a bellwether for the stereochemical purity of downstream peptide coupling.

This document synthesizes experimental melting point data, density profiles, and validated synthetic protocols. It is designed to allow researchers to autonomously validate their material, ensuring that the "Z" (benzyloxycarbonyl) protecting group and the methyl ester moiety are correctly installed without racemization.

Physicochemical Data Profile

The following data aggregates experimental values and high-confidence computed properties. Note that this compound is a low-melting solid ; impurities often depress the melting point sufficiently to present the compound as a viscous oil at room temperature.

Table 1: Core Physical Properties[1]

| Property | Value / Range | Condition / Note |

| CAS Number | 24210-19-3 | Specific to L-isomer |

| Formula | C₁₄H₁₉NO₄ | MW: 265.30 g/mol |

| Melting Point (MP) | 54 – 56 °C | High purity (Crystalline) [1] |

| Appearance | White Crystalline Solid | Off-white semi-solid if impure |

| Density (Computed) | 1.125 ± 0.06 g/cm³ | Molecular density (Not bulk) |

| Solubility | High | CHCl₃, EtOAc, MeOH, DCM |

| Solubility | Low / Insoluble | Water, Hexanes (Cold) |

| Refractive Index | 1.518 (Predicted) | Relevant if supercooled liquid |

Critical Insight: If your isolated this compound is an oil at 25°C, it likely contains residual solvent (toluene/DCM) or unreacted Z-Cl. High-vacuum drying (>4 hours) usually induces crystallization if the purity exceeds 95%.

Synthetic Protocol & Validation

To generate this compound with the target melting point (54–56°C), a Schotten-Baumann condition is recommended. This method minimizes racemization risk compared to high-temperature esterifications.

Reaction Logic

The objective is to cap the N-terminus of L-Valine Methyl Ester with a Carbobenzyloxy (Cbz/Z) group.

-

Substrate: L-Valine Methyl Ester Hydrochloride (H-Val-OMe·HCl).

-

Reagent: Benzyl Chloroformate (Z-Cl).

-

Base: Sodium Bicarbonate (NaHCO₃) – chosen to buffer the HCl byproduct without triggering base-catalyzed racemization (which occurs at high pH with strong bases like NaOH).

Step-by-Step Methodology

Step 1: Solubilization Dissolve 10.0 g (1 eq) of H-Val-OMe·HCl in 100 mL of Water/DCM (1:1 biphasic mixture). The biphasic system acts as a heat sink and separates the product immediately.

Step 2: Neutralization & Addition Cool the mixture to 0°C. Add 2.2 eq of NaHCO₃ slowly. Once dissolved, add 1.1 eq of Benzyl Chloroformate (Z-Cl) dropwise over 30 minutes.

-

Why: Rapid addition generates heat, promoting hydrolysis of Z-Cl over acylation of the amine.

Step 3: Reaction & Monitoring Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor via TLC (EtOAc/Hexane 1:3). The product (Rf ~0.6) should appear; starting material (baseline) should disappear.

Step 4: Workup (The Purification Engine)

-

Separate phases.

-

Wash Organic phase (DCM) sequentially with:

-

1M HCl (2x): Removes unreacted amine.

-

Sat. NaHCO₃ (2x): Removes Z-OH (benzyl alcohol) and acidic byproducts.

-

Brine (1x): Removes water.

-

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 5: Crystallization The residue will likely be a colorless oil.

-

Add minimal hot Ethyl Acetate.

-

Add Hexane dropwise until turbid.

-

Cool to -20°C overnight.

-

Result: White needles (MP: 54–56°C).

Process Visualization

The following diagram maps the logical flow of synthesis and the critical decision points for Quality Control (QC).

Caption: Workflow for the synthesis and purification of this compound, highlighting the critical phase-state check.

Quality Control & Storage

Self-Validating Purity Check

Before using this compound in peptide coupling, perform this simple test:

-

Visual: Must be a white solid. If yellow oil, re-column or recrystallize.

-

TLC: Spot heavily. If a lower spot (Rf ~0.3) appears, it is likely Z-Val-OH (hydrolysis product), which will cap your next peptide bond irreversibly.

Storage[5]

-

Temperature: 2–8°C (Refrigerated).

-

Stability: Stable for >2 years if kept dry. Ester hydrolysis occurs slowly if exposed to ambient moisture.

References

-

PubChem. (2023).[1] this compound Compound Summary (CID 10967417). National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

-

Organic Syntheses. (n.d.). General procedures for Z-protection of amino acids. Retrieved October 26, 2023, from [Link]

Sources

Navigating Peptide Synthesis: A Technical Guide to Z-Val-OMe

For researchers, scientists, and drug development professionals engaged in the intricate world of peptide synthesis, the selection of appropriate building blocks is paramount. Among these, N-protected amino acids play a crucial role in ensuring the specific and controlled formation of peptide bonds. This guide provides an in-depth technical overview of Z-Val-OMe, a key intermediate in the synthesis of peptides containing valine residues. We will delve into its chemical properties, safety considerations, and its application in peptide synthesis, offering insights grounded in established chemical principles.

Compound Identification and Properties

This compound , also known by its IUPAC name methyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate , is a derivative of the amino acid L-valine.[1] The "Z" in its name refers to the benzyloxycarbonyl (Cbz) protecting group attached to the amino group, while "OMe" indicates that the carboxyl group is protected as a methyl ester. This dual protection strategy is instrumental in its application in peptide synthesis.

Below is a summary of its key chemical and physical properties:

| Property | Value | Source |

| Molecular Formula | C14H19NO4 | [1] |

| Molecular Weight | 265.30 g/mol | [1] |

| CAS Number | 24210-19-3 | [1] |

| Appearance | White to off-white crystalline powder (typical for similar compounds) | [2][3] |

| Solubility | Soluble in organic solvents like dichloromethane and tetrahydrofuran; limited solubility in water (inferred from similar compounds) | [3] |

Safety Data and Handling

Hazard Identification and GHS Classification (Anticipated):

Based on analogous compounds, this compound may be classified with the following hazards:

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2A)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

Precautionary Measures and Personal Protective Equipment (PPE):

When handling this compound, the following precautions are recommended:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling.

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2]

-

Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.

The Role of this compound in Peptide Synthesis

This compound is a valuable building block in both solution-phase and solid-phase peptide synthesis.[4][5][6] The presence of the Z-group on the amine and the methyl ester on the carboxyl group allows for a controlled, stepwise addition of amino acids to a growing peptide chain.

The Chemistry of Protection and Deprotection

The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group in peptide synthesis.[7] Its stability under various reaction conditions and its facile removal under specific, mild conditions make it a versatile choice.

The methyl ester serves as a simple and effective protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions.[8]

The strategic removal of these protecting groups is central to the peptide synthesis workflow.

Caption: General workflow for utilizing this compound in dipeptide synthesis.

Experimental Protocol: Synthesis of a Dipeptide using this compound

The following is a representative protocol for the synthesis of a dipeptide, for example, Z-Val-Phe-OMe, using Z-Val-OH as a precursor to this compound, which is then coupled with Phenylalanine methyl ester. This protocol is based on established methods of solution-phase peptide synthesis.[9]

Step 1: Esterification of Z-Val-OH to this compound (if starting from the acid)

-

Dissolve Z-Val-OH in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the acid, remove the methanol under reduced pressure, and purify the resulting this compound by column chromatography.

Step 2: Peptide Coupling

-

Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) at 0 °C.

-

In a separate flask, dissolve Z-Val-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM and cool to 0 °C.

-

Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the Z-Val-OH solution and stir for 30 minutes at 0 °C.

-

Add the prepared L-Phenylalanine methyl ester solution to the activated Z-Val-OH mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

Step 3: Work-up and Purification

-

Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide (Z-Val-Phe-OMe) by silica gel column chromatography.

Step 4: Deprotection of the Z-group

-

Dissolve the purified Z-Val-Phe-OMe in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to catalytic hydrogenation (e.g., using a balloon of hydrogen gas or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the catalyst through a pad of Celite and concentrate the filtrate to obtain the deprotected dipeptide methyl ester (H-Val-Phe-OMe).

Caption: Step-by-step workflow for the synthesis of H-Val-Phe-OMe.

Spectroscopic Characterization

The identity and purity of this compound and its peptide products are confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of the valine side chain, the methyl ester, and the benzyloxycarbonyl group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the amide C=O, ester C=O, and N-H groups are observed.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Conclusion

This compound is a cornerstone building block for the incorporation of valine into synthetic peptides. Its dual-protected nature allows for precise and controlled peptide bond formation. A thorough understanding of its chemical properties, safe handling procedures, and the intricacies of its use in peptide synthesis protocols is essential for researchers and professionals in the field of drug discovery and development. By leveraging the principles of protecting group chemistry and established synthetic methodologies, this compound facilitates the creation of complex peptides with high fidelity and purity, paving the way for advancements in pharmaceutical research.

References

-

PrepChem.com. Synthesis of (A) H-Val-Val-OMe.HCl. [Link]

-

NPTEL IIT Kharagpur. Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Wikipedia. Peptide synthesis. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

-

PubChem. This compound. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines – Carbamates. [Link]

-

Spectroscopy Online. A Comparison of Two Microwave Digestion Systems for Analyzing Biological Tissues for As, Cd, Pb, and Hg, by ICP–MS/MS. [Link]

-

AAPPTec. H-Val-OMe HCl, CAS 6306-52-1 L-Valine methyl ester hydrochloride salt. [Link]

-

GATE 2026. Chemistry (CY). [Link]

-

Carl ROTH. Safety Data Sheet: Amino acid. [Link]

-

Chemical Science (RSC Publishing). Synthesis and structural characterization of inverse-coordination clusters from a two-electron superatomic copper nanocluster. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Bio-protocol. Peptide Synthesis. [Link]

-

Organic Chemistry Portal. Protecting Groups. [Link]

-

PMC. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. [Link]

-

Chemsrc. Cbz-N-methyl-L-valine. [Link]

-

Carl ROTH. Safety Data Sheet: Amino acid. [Link]

-

MDPI. Extemporaneous Formulations: Filling the Gap in the Pharmaceutical Industry with Personalized Medicines. [Link]

-

Organic Syntheses Procedure. 4. [Link]

-

PubChem. N-Carbobenzoxy-L-valine. [Link]

-

Agilent Technologies. Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. [Link]

-

Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

Symeres. Synthetic Chemistry Services | Drug Discovery Expertise. [Link]

-

Wiley-VCH. 1 Protection Reactions. [Link]

-

Unknown. Protecting Groups. [Link]

-

Oxford Learning Link. Appendix 6: Protecting groups. [Link]

-

BC Fertilis. SAFETY DATA SHEET 1325-AMINO ACID 40%. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

Sources

- 1. This compound | C14H19NO4 | CID 10967417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Carbobenzyloxy-L-valine | 1149-26-4 [chemicalbook.com]

- 3. Buy Cbz-N-methyl-L-valine (EVT-247538) | 42417-65-2 [evitachem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: High Purity Z-Val-OMe (CAS 24210-19-3)

This is an in-depth technical guide on Z-Val-OMe (N-Benzyloxycarbonyl-L-valine methyl ester) , designed for researchers and drug development professionals.[1]

Supply Chain Analysis, Synthesis Protocols, and Quality Assurance [1]

Executive Summary

This compound (N-Benzyloxycarbonyl-L-valine methyl ester) is a critical orthogonally protected amino acid intermediate used in peptide synthesis and medicinal chemistry.[1] Unlike commodity reagents (e.g., H-Val-OMe or Z-Val-OH), this compound is often classified as a specialty intermediate .[1]

-

Primary Utility: It serves as a fully protected building block where the N-terminus is masked by the Carboxybenzyl (Cbz/Z) group (acid-stable, hydrogenolysis-labile) and the C-terminus is masked by a Methyl Ester (base-labile).[1]

-

Market Reality: Due to lower demand compared to Fmoc/Boc derivatives, commercial pricing for this compound is disproportionately high (

250/g).[1] -

Strategic Recommendation: For scales >10g, in-house synthesis is the superior strategy regarding cost and purity control.[1]

Chemical Identity & Technical Specifications

Before procurement or synthesis, verify the compound identity against these strict physicochemical parameters.

| Parameter | Specification | Notes |

| Chemical Name | N-Benzyloxycarbonyl-L-valine methyl ester | |

| CAS Number | 24210-19-3 | Note: Do not confuse with H-Val-OMe (6306-52-1) |

| Formula | C₁₄H₁₉NO₄ | |

| Molecular Weight | 265.31 g/mol | |

| Physical State | White crystalline solid or colorless oil | Low melting point solid (often solidifies upon cooling) |

| Melting Point | 54 – 56 °C | Lit.[1][2] value; impure samples appear as oils |

| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water |

| Purity Requirement | >98.0% (HPLC) | Critical to prevent deletion sequences in coupling |

| Optical Rotation | Concentration dependent (typically c=1 in MeOH) |

Market Landscape: Suppliers & Price Analysis

The market for this compound is bifurcated into Catalog Distributors (High Price/Low Vol) and Custom Synthesis Houses (Lower Price/High Vol).[1]

Pricing Tiers (2025/2026 Estimates)

Data normalized from major global distributors.[1]

| Supplier Tier | Vendor Examples | Pack Size | Price Estimate (USD) | Unit Cost ($/g) | Lead Time |

| Tier 1: Global Catalog | Fisher (eMolecules), Sigma | 250 mg | $60.00 - $85.00 | $240 - $340 | 1-3 Days |

| Tier 2: Specialized | Fluorochem, Combi-Blocks | 1 g | $75.00 - $90.00 | $75 - $90 | 3-7 Days |

| Tier 3: Bulk/Custom | Enamine, Chem-Impex | 100 g | Inquire | $5 - $15 * | 2-4 Weeks |

*Note: Bulk pricing assumes a custom synthesis order. The raw material cost (H-Val-OMe + Cbz-Cl) is <$1/g, making the markup on Tier 1 suppliers >20,000%.[1]

Procurement Strategy

-

For Reference Standards (<1g): Purchase from Tier 1/2 to save time. Ensure CoA includes chiral HPLC to verify enantiomeric excess (% ee).

-

For Pilot Scale (>10g): Do NOT buy catalog. Synthesize in-house using the protocol below. The cost savings are exponential.[1]

In-House Synthesis Protocol (The "Make" Strategy)

For quantities exceeding 10g, the following protocol provides a robust, high-yielding (>90%), and cost-effective route. This method utilizes Schotten-Baumann conditions to introduce the Z-group onto commercially cheap H-Val-OMe HCl.[1]

Reaction Pathway

The synthesis couples L-Valine Methyl Ester HCl (CAS 6306-52-1, ~

Figure 1: Schotten-Baumann synthesis workflow for this compound.[1]

Step-by-Step Methodology

-

Setup: In a round-bottom flask, suspend H-Val-OMe HCl (1.0 eq) in DCM (10 mL/g).

-

Base Addition: Add Triethylamine (TEA) (2.2 eq) or aqueous NaHCO₃ (2.5 eq) at 0°C. Stir until the salt dissolves/neutralizes.

-

Acylation: Dropwise add Benzyl Chloroformate (Cbz-Cl) (1.05 eq) over 30 minutes at 0°C. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:3).[1]

-

Workup (Self-Validating Step):

-

Purification: The crude oil usually solidifies upon standing or triturating with Hexane/Ether.[1] Recrystallize from EtOAc/Hexane if necessary.

Quality Control & Stability

To ensure the integrity of your drug development pipeline, the following QC metrics are non-negotiable.

Analytical Specifications

-

HPLC Purity: >98.0%.[1][3] Impurities often include Benzyl Alcohol (from Cbz-Cl hydrolysis) or Valine dipeptides (if base was added too fast).[1]

-

Enantiomeric Purity: Chiral HPLC is required to ensure no racemization occurred during coupling (though Cbz-Cl coupling is generally racemization-free).[1]

-

NMR Verification:

-

¹H NMR (CDCl₃): Look for the diagnostic benzyl protons (singlet/AB quartet at ~5.1 ppm, 2H) and the methoxy singlet (~3.7 ppm, 3H).[1]

-

Storage & Handling

-

Stability: this compound is stable at room temperature but should be stored at 2-8°C for long-term (>6 months) to prevent ester hydrolysis or transesterification.[1]

-

Hygroscopicity: Low.[1] Keep desiccated.

References

-

PubChem. Compound Summary: this compound (CAS 24210-19-3).[1][4] National Library of Medicine.[1] Available at: [Link][1]

-

Bodanszky, M. Principles of Peptide Synthesis.[1] Springer-Verlag, 1984.[1] (Foundational text on Cbz protection chemistry).

-

Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Reference for Z-group stability and removal).

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Z-Val-OMe from L-Valine

Abstract & Strategic Overview

This application note details the synthesis of N-benzyloxycarbonyl-L-valine methyl ester (Z-Val-OMe) starting from L-valine. While direct Z-protection of amino acids followed by esterification is possible, this protocol utilizes a stepwise C-terminal protection followed by N-terminal protection (L-Val

Why this route?

-

Racemization Control: Esterification of the free amino acid using thionyl chloride/methanol is highly resistant to racemization compared to base-catalyzed esterification of N-protected derivatives.

-

Purification Checkpoint: The intermediate, L-valine methyl ester hydrochloride, is a crystalline solid.[1] This allows for rigorous purification (recrystallization) before the final step, ensuring the final this compound (often an oil) is of high purity without requiring difficult chromatography.

-

Scalability: Both steps utilize inexpensive reagents (

,

Reaction Workflow (Graphviz)

The following flowchart illustrates the two-stage synthetic pathway, highlighting critical workup steps and phase changes.

Figure 1: Stepwise synthesis workflow for this compound involving esterification followed by carbamate formation.

Experimental Protocol

Step 1: Synthesis of L-Valine Methyl Ester Hydrochloride

Principle: In situ generation of anhydrous HCl via thionyl chloride reaction with methanol activates the carboxylic acid for nucleophilic attack by methanol.

Reagents:

-

L-Valine (11.7 g, 100 mmol)

-

Thionyl Chloride (

) (14.3 g, 8.7 mL, 120 mmol) -

Methanol (anhydrous) (100 mL)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a dropping funnel. Place under a nitrogen atmosphere.

-

Chilling: Cool the methanol to

using an ice-salt bath. -

Activation: Add thionyl chloride dropwise over 20 minutes.

-

Critical Control Point: The reaction is exothermic. Maintain temperature

to prevent splashing or loss of reagent.

-

-

Addition: Add L-Valine in one portion. The solid will slowly dissolve.

-

Reaction: Remove the ice bath and stir at room temperature for 1 hour. Then, attach a reflux condenser and heat to reflux (

) for 6–8 hours.-

Validation: Solution should become clear. TLC (n-Butanol/Acetic Acid/Water 4:1:1) should show disappearance of L-Valine (

) and appearance of ester (

-

-

Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to yield a white solid or viscous oil.

-

Purification: Redissolve in a minimum amount of hot methanol and add diethyl ether until turbid. Cool to

overnight. -

Yield: Filter the white crystals (H-Val-OMe

HCl). Expected Yield: 90–95%.-

QC Check: Melting Point should be

[1].

-

Step 2: N-Benzyloxycarbonyl Protection (this compound)

Principle: Schotten-Baumann conditions utilize an inorganic base to neutralize the amine salt and scavenge the HCl byproduct, allowing the nucleophilic amine to attack benzyl chloroformate (Z-Cl).

Reagents:

-

H-Val-OMe

HCl (16.7 g, 100 mmol) -

Benzyl Chloroformate (Z-Cl) (18.8 g, 15.7 mL, 110 mmol)

-

Sodium Bicarbonate (

) (21.0 g, 250 mmol) -

Solvent: Dichloromethane (DCM) (100 mL) / Water (100 mL)

Procedure:

-

Biphasic Setup: In a 500 mL RBF, dissolve H-Val-OMe

HCl in 100 mL water. Add -

Addition: Cool the biphasic mixture to

. Add Z-Cl dropwise over 30 minutes with vigorous stirring.-

Expert Insight: Vigorous stirring is essential to increase the interfacial surface area between the aqueous base and organic reactant.

-

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours.

-

Workup:

-

Acid Wash: Wash DCM layer with 1M HCl (

mL) to remove unreacted amine and pyridine/base residues. -

Base Wash: Wash DCM layer with saturated

( -

Dry: Dry over anhydrous

, filter, and evaporate solvent.

-

Final Product: this compound is obtained as a clear, colorless to pale yellow oil. It may solidify upon prolonged storage in the freezer (low melting solid).

Data Summary & Characterization

| Parameter | Value / Observation |

| Appearance | Colorless viscous oil (often crystallizes slowly) |

| Molecular Formula | |

| Molecular Weight | 265.31 g/mol |

| Yield (Step 2) | 85–92% |

| ~0.7 (Ethyl Acetate/Hexane 1:1) |

Spectroscopic Validation (Predicted):

-

NMR (400 MHz,

-

Interpretation: The singlet at 3.73 ppm confirms the methyl ester; the singlet at 5.11 ppm confirms the Z-group benzyl protons.

Troubleshooting & Critical Control Points

Moisture Sensitivity (Step 1)

reacts violently with water to produce-

Risk: If methanol is "wet," the reagent is consumed generating heat, and the yield drops.

-

Solution: Use anhydrous methanol.[1][5] Use a drying tube or

line.

pH Control (Step 2)

The Schotten-Baumann reaction relies on a delicate pH balance.

-

Issue: Hydrolysis. If the base is too strong (e.g., NaOH used without care) or pH > 12, the methyl ester will hydrolyze back to the carboxylic acid (Z-Val-OH).

-

Correction: Use

(weak base) or monitor pH strictly. If Z-Val-OH is formed, it will extract into the aqueous base layer during workup (reducing yield). Acidifying the aqueous workup layer and extracting with EtOAc can recover this byproduct if necessary.

Removal of Benzyl Alcohol

Excess Z-Cl hydrolyzes to benzyl alcohol, which can be difficult to remove from the oily product.

-

Solution: Use exactly 1.05–1.1 equivalents of Z-Cl. If benzyl alcohol persists (visible in NMR), high-vacuum drying or a quick silica plug filtration (Hexane/EtOAc) is required.

References

-

Brenner, M., & Huber, W. (1953). Herstellung von

-Aminosäureestern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109–1115. -

Guidechem. (n.d.). L-Valine methyl ester hydrochloride Properties and Synthesis. Retrieved October 26, 2023.

-

Organic Syntheses. (n.d.). General procedures for Esterification and Protection.[6][7] Organic Syntheses, Coll.[8] Vol. 5.

-

National Institutes of Health (NIH). (2006). A Convenient Synthesis of Amino Acid Methyl Esters.[5][6] PMC.

Sources

- 1. Page loading... [guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method - Google Patents [patents.google.com]

- 4. pianetachimica.it [pianetachimica.it]

- 5. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols for the Catalytic Hydrogenation of Z-Val-OMe to H-Val-OMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the precise and efficient manipulation of protecting groups is paramount. The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of amine protection, valued for its stability and predictable removal.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the deprotection of N-benzyloxycarbonyl-L-valine methyl ester (Z-Val-OMe) to yield L-valine methyl ester (H-Val-OMe), a crucial building block in the synthesis of various pharmaceutical agents.[3][4][5] The primary focus will be on catalytic hydrogenation, a clean and highly effective method for this transformation.[6]

The conversion of this compound to H-Val-OMe is a classic example of hydrogenolysis, where a carbon-heteroatom bond is cleaved by hydrogen in the presence of a metal catalyst.[7] This process is favored for its mild conditions and the generation of easily removable byproducts, namely toluene and carbon dioxide.[8] Understanding the nuances of this reaction, from catalyst selection to reaction monitoring and safety protocols, is essential for achieving high yields and purity.

Mechanistic Insights: The Role of Palladium on Carbon

The most common and robust catalyst for the hydrogenolysis of the Z-group is palladium on carbon (Pd/C).[7][9] The mechanism involves several key steps that occur on the surface of the catalyst.

-

Hydrogen Adsorption: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst, where the H-H bond is weakened and cleaved, forming reactive metal-hydrogen bonds.[10][11]

-

Substrate Adsorption: The this compound substrate also adsorbs onto the palladium surface.[10]

-

Hydrogenolysis: The adsorbed hydrogen atoms are transferred to the benzylic C-O bond of the Z-group.[8] This cleavage results in the formation of an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing the free amine (H-Val-OMe), toluene, and carbon dioxide.[8]

The high surface area of the activated carbon support is crucial for maximizing the catalytic activity of the palladium.[12][13]

Visualizing the Reaction Pathway

Caption: Catalytic Hydrogenolysis of this compound on a Palladium Surface.

Experimental Protocols

Two primary methods for the catalytic hydrogenation of this compound are presented: hydrogenation using hydrogen gas at atmospheric pressure and catalytic transfer hydrogenation.

Method 1: Hydrogenation using Hydrogen Gas

This is the most common and "cleanest" method, with byproducts that are easily removed.[1] The reaction is typically performed at atmospheric pressure using a hydrogen-filled balloon.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| This compound | ≥98% | Commercially Available |

| Palladium on Carbon (Pd/C) | 10% Pd basis, dry | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Celite® | --- | Commercially Available |

| Hydrogen Gas | High purity | --- |

| Nitrogen or Argon Gas | High purity | --- |

| Round-bottom flask | Appropriate size | --- |

| Magnetic stirrer and stir bar | --- | --- |

| Hydrogen balloon | --- | --- |

| Septa and needles | --- | --- |

| Filtration apparatus | Buchner funnel, filter paper | --- |

Step-by-Step Protocol

-

Inert Atmosphere: In a certified chemical fume hood, place the magnetic stir bar and the desired amount of this compound into a round-bottom flask.[14] Seal the flask with a septum.

-

Catalyst Addition: Carefully weigh 5-10% by weight of 10% Pd/C relative to the this compound and add it to the flask.[1][15] Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.[12] It is recommended to handle it under an inert atmosphere.

-

Solvent Addition: Add anhydrous methanol to the flask via a syringe to dissolve the this compound. A typical concentration is 0.1-0.5 M. Protic solvents like methanol generally accelerate the reaction rate.[15]

-

Purging: Connect the flask to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[16]

-

Hydrogen Introduction: Connect a hydrogen-filled balloon to the flask via a needle through the septum. Evacuate the flask one last time and then allow the hydrogen from the balloon to fill the flask.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for good contact between the substrate, catalyst, and hydrogen.[15]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, briefly replace the hydrogen atmosphere with an inert gas, withdraw an aliquot, and then re-establish the hydrogen atmosphere.[16]

-

Workup: Once the reaction is complete (typically 2-16 hours), purge the flask with nitrogen or argon to remove all hydrogen.[12]

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[17] Wash the Celite® pad with additional methanol to ensure complete recovery of the product. Safety Note: The used catalyst on the filter paper can be pyrophoric. Do not allow it to dry completely and dispose of it properly.[12]

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude H-Val-OMe. The product is often obtained as its hydrochloride salt if the reaction is performed in the presence of methanolic HCl.[18]

Method 2: Catalytic Transfer Hydrogenation (CTH)

This method offers operational simplicity as it avoids the need to handle hydrogen gas directly.[1] Ammonium formate is a common hydrogen donor.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| This compound | ≥98% | Commercially Available |

| Palladium on Carbon (Pd/C) | 10% Pd basis, dry | Commercially Available |

| Ammonium Formate | ≥97% | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Celite® | --- | Commercially Available |

| Round-bottom flask | Appropriate size | --- |

| Magnetic stirrer and stir bar | --- | --- |

| Condenser | --- | --- |

| Filtration apparatus | Buchner funnel, filter paper | --- |

Step-by-Step Protocol

-

Setup: In a fume hood, combine this compound, 10% Pd/C (5-10 wt%), and ammonium formate (3-5 equivalents) in a round-bottom flask equipped with a magnetic stir bar and a condenser.

-

Solvent Addition: Add anhydrous methanol to the flask.

-

Reaction: Heat the reaction mixture to reflux (around 65°C for methanol) and stir.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

Workflow Visualization

Caption: General Workflow for Catalytic Hydrogenation of this compound.

Troubleshooting and Considerations

-

Incomplete Reaction: If the reaction stalls, the catalyst may be poisoned. In such cases, filtering the reaction mixture and adding fresh catalyst may be necessary.[19]

-

Catalyst Poisoning: Sulfur-containing compounds can poison palladium catalysts. Ensure all reagents and solvents are free from sulfur impurities.[19]

-

Side Reactions: In cases of insufficient hydrogen, a side reaction can lead to the formation of N-benzyl-protected tertiary amines.[6]

-

Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air.[12] All operations should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.[14][20] Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory.[17]

Characterization of H-Val-OMe

The final product, L-valine methyl ester, is typically isolated as its hydrochloride salt (H-Val-OMe·HCl).[3][21]

| Property | Value |

| Molecular Formula | C₆H₁₄ClNO₂ |

| Molecular Weight | 167.63 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 6306-52-1 |

Characterization can be performed using standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point: To compare with literature values.

Conclusion

The catalytic hydrogenation of this compound is a robust and efficient method for the preparation of H-Val-OMe. By understanding the underlying mechanism, carefully selecting the appropriate protocol, and adhering to strict safety procedures, researchers can reliably obtain this valuable amino acid derivative in high yield and purity. The choice between using hydrogen gas and a transfer hydrogenation reagent will depend on the available equipment and safety infrastructure of the laboratory.

References

-

PrepChem. (n.d.). Synthesis of (A) H-Val-Val-OMe.HCl. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts [Video]. YouTube. Retrieved from [Link]

-

DigitalCommons@UMaine. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. Retrieved from [Link]

-

Chad's Prep. (2021, April 21). Catalytic Hydrogenation [Video]. YouTube. Retrieved from [Link]

-

University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Hydrogenation SOP. Retrieved from [Link]

-

The Sarpong Group. (n.d.). Standard Operating Procedures. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). H-Val-OMe HCl, CAS 6306-52-1 L-Valine methyl ester hydrochloride salt. Retrieved from [Link]

-

ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Retrieved from [Link]

-

Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Retrieved from [Link]

-

Royal Society of Chemistry. (2017, September 19). Green Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]

-

KinTek Corporation. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

-

Pearson. (2015, March 19). Catalytic Hydrogenation: Mechanism [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US20200001274A1 - Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons.

-

National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

-

ACS Publications. (2023, September 20). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. Retrieved from [Link]

-

Waseda University. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. Retrieved from [Link]

-

SlideShare. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen • FLP type area will be provided. Retrieved from [Link]

-

PubMed. (2004, December 9). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]

-

Aapptec. (n.d.). H-D-Val-OMe HCl, CAS 7146-15-8, D-Valine methyl ester hydrochloride salt. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Novel deprotection method of Fmoc group under neutral hydrogenation conditions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, November 9). What is role of palladium in hydrogenation reactions? Retrieved from [Link]

-

Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalic acid. Retrieved from [Link]

-

eLife. (n.d.). Single-step in vitro ribosome reconstitution mediated by two GTPase factors, EngA and ObgE. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. peptide.com [peptide.com]

- 4. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. ehs.stanford.edu [ehs.stanford.edu]

- 13. US20200001274A1 - Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons - Google Patents [patents.google.com]

- 14. safety.pitt.edu [safety.pitt.edu]

- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 16. chem.uci.edu [chem.uci.edu]

- 17. sarponggroup.com [sarponggroup.com]

- 18. prepchem.com [prepchem.com]

- 19. researchgate.net [researchgate.net]

- 20. environmentclearance.nic.in [environmentclearance.nic.in]

- 21. L-Valine Methyl Ester Hydrochloride | 6306-52-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Introduction: The Strategic Importance of Carboxyl Deprotection in Peptide Synthesis

An Application Note and Protocol for the Saponification of N-Benzyloxycarbonyl-L-valine Methyl Ester (Z-Val-OMe)

In the intricate field of peptide synthesis and drug development, the selective protection and deprotection of functional groups are paramount. The conversion of a C-terminal methyl ester to a free carboxylic acid is a fundamental step, enabling the subsequent coupling of amino acids to elongate a peptide chain. The saponification of N-benzyloxycarbonyl-L-valine methyl ester (this compound) to N-benzyloxycarbonyl-L-valine (Z-Val-OH) is a classic yet critical transformation. The benzyloxycarbonyl (Z or Cbz) group, a stalwart amino-protecting group, is renowned for its stability under the basic conditions required for ester hydrolysis, while being labile to hydrogenolysis or strong acidolysis, thus offering excellent orthogonality.[1][2]

This guide provides a comprehensive protocol for this saponification reaction, grounded in mechanistic understanding and practical experience. It is designed for researchers who require not just a procedure, but a robust, self-validating methodology that anticipates and addresses common challenges, ensuring high yield and, most critically, the preservation of stereochemical integrity.

Pillar 1: The Underlying Mechanism of Saponification

Saponification is the base-mediated hydrolysis of an ester.[3] The reaction is effectively irreversible under basic conditions because the final step is an acid-base reaction between the carboxylic acid product and the alkoxide leaving group, which drives the equilibrium forward.[4]

The mechanism proceeds in three key steps[4][5]:

-

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the methoxide ion (⁻OCH₃) is expelled as the leaving group, resulting in the formation of the carboxylic acid.

-

Deprotonation: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and results in the formation of a carboxylate salt and methanol. An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the desired carboxylic acid, Z-Val-OH.[4]

A crucial aspect of this process when applied to amino acid derivatives is the potential for racemization at the α-carbon.[6][7] The α-proton is acidic and can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical purity. Therefore, reaction conditions must be carefully controlled to minimize this risk.

Pillar 2: A Validated Experimental Protocol

This protocol is designed to maximize yield while minimizing racemization. The use of lithium hydroxide (LiOH) is often preferred for the saponification of amino acid esters as it can lead to cleaner reactions and reduced racemization compared to sodium or potassium hydroxide under certain conditions.[8][9]

Overall Workflow

Sources

- 1. shivajicollege.ac.in [shivajicollege.ac.in]

- 2. Z-Val-OH - SRIRAMCHEM [sriramchem.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. study.com [study.com]

- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Navigating the Cleavage of the Z-Protecting Group from Z-Val-OMe: A Detailed Guide for Researchers

In the landscape of peptide synthesis and the development of complex molecular architectures, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Z or Cbz) group, a stalwart in the chemist's toolkit, offers robust protection for amines. However, the successful and clean removal of the Z-group from intermediates like N-benzyloxycarbonyl-L-valine methyl ester (Z-Val-OMe) is a critical step that dictates the overall efficiency and yield of a synthetic route. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the various conditions for the deprotection of this compound, with a focus on preserving the integrity of the methyl ester functionality.

The Z-Group: A Balance of Stability and Labile Cleavage

The Z-group's popularity stems from its stability under a range of conditions, yet its susceptibility to specific deprotection methods allows for its selective removal.[1] The choice of deprotection strategy is not a one-size-fits-all decision and must be tailored to the specific substrate and the presence of other functional groups. For this compound, the primary concern is the potential for hydrolysis of the methyl ester under harsh conditions. This guide will explore the most effective and chemoselective methods for this transformation.

I. Catalytic Hydrogenation: The Workhorse of Z-Deprotection

Catalytic hydrogenation is the most common and often "cleanest" method for Z-group removal, proceeding via hydrogenolysis to yield the free amine, toluene, and carbon dioxide.[1][2] This method is highly favored for its mildness and the volatile nature of its byproducts, which simplifies purification.

A. Standard Catalytic Hydrogenation with H₂ Gas

This classic approach involves the use of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).

Mechanism of Action: The reaction occurs on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the metal surface and dissociates into reactive hydrogen atoms. The benzyl C-O bond of the Z-group is then cleaved by these hydrogen atoms, leading to the formation of the unstable carbamic acid, which spontaneously decarboxylates to give the free amine.

Key Reaction Parameters:

-

Catalyst: 10% Palladium on carbon (Pd/C) is the standard choice.[2] For more sensitive substrates, a lower loading (5 wt%) can be employed.

-

Solvent: Protic solvents like methanol or ethanol are generally preferred as they can accelerate the reaction rate.[3]

-

Pressure: The reaction can be conveniently carried out at atmospheric pressure using a hydrogen-filled balloon or at elevated pressures (e.g., 20-50 psi) in a Parr hydrogenator for faster reaction times.[4]

-